molecular formula C11H12N2O B13157159 3-(aminomethyl)-N-prop-2-ynylbenzamide

3-(aminomethyl)-N-prop-2-ynylbenzamide

Cat. No.: B13157159
M. Wt: 188.23 g/mol
InChI Key: VEDFHJICKSZISL-UHFFFAOYSA-N
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Description

3-(aminomethyl)-N-(prop-2-yn-1-yl)benzamide is an organic compound that features a benzamide core with an aminomethyl group and a prop-2-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, an amine, and the benzamide are reacted together.

    Addition of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced through a nucleophilic substitution reaction using propargyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-N-(prop-2-yn-1-yl)benzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives of the benzamide core.

    Reduction: Reduced forms of the benzamide, potentially leading to amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(aminomethyl)-N-(prop-2-yn-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-N-(prop-2-yn-1-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds, while the prop-2-yn-1-yl group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)benzamide: Lacks the prop-2-yn-1-yl group, leading to different reactivity and applications.

    N-(prop-2-yn-1-yl)benzamide: Lacks the aminomethyl group, affecting its interaction with biological targets.

Uniqueness

3-(aminomethyl)-N-(prop-2-yn-1-yl)benzamide is unique due to the presence of both the aminomethyl and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to similar compounds.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(aminomethyl)-N-prop-2-ynylbenzamide

InChI

InChI=1S/C11H12N2O/c1-2-6-13-11(14)10-5-3-4-9(7-10)8-12/h1,3-5,7H,6,8,12H2,(H,13,14)

InChI Key

VEDFHJICKSZISL-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)C1=CC=CC(=C1)CN

Origin of Product

United States

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